1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea
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Overview
Description
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea is a complex organic compound featuring a piperidine ring, a furan moiety, and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react 4-piperidinomethyl furan with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted piperidines.
Scientific Research Applications
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea exerts its effects involves interaction with specific molecular targets and pathways. The furan ring and phenethyl group are believed to play crucial roles in binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)urea: A simpler analog lacking the piperidine and phenethyl groups.
Furan-2-carboxylic acid derivatives: Compounds with oxidized furan rings.
Piperidine derivatives: Compounds with various substituents on the piperidine ring.
Uniqueness: 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea is unique due to its combination of structural elements, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-20(21-11-8-17-5-2-1-3-6-17)22-15-18-9-12-23(13-10-18)16-19-7-4-14-25-19/h1-7,14,18H,8-13,15-16H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDPSZYQQIYNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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